1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-
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Overview
Description
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- is a compound belonging to the class of organic compounds known as indolecarboxylic acids. These compounds contain a carboxylic acid group linked to an indole structure. The molecular formula of this compound is C11H8N2O5, and it has a molecular weight of 248.1916 g/mol .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-, can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- can be compared with other indolecarboxylic acids, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
849467-97-6 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-methyl-6-(oxaloamino)indole-5-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-14-3-2-6-4-7(11(16)17)8(5-9(6)14)13-10(15)12(18)19/h2-5H,1H3,(H,13,15)(H,16,17)(H,18,19) |
InChI Key |
NOANVURCBNIBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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